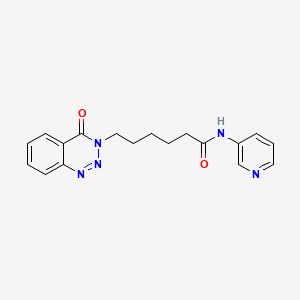

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

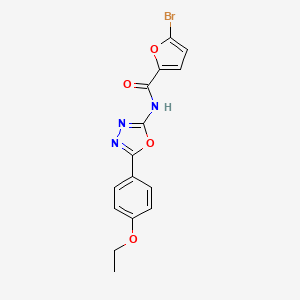

The compound is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are known for their wide range of applications in medicinal chemistry and drug discovery .

Molecular Structure Analysis

The molecular structure of similar compounds indicates a benzotriazine core with various functional groups attached . The exact structure of “6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide” would require more specific information.

Chemical Reactions Analysis

The chemical reactions involving benzotriazine derivatives can vary widely depending on the specific functional groups present in the molecule. Without more specific information, it’s difficult to provide an accurate analysis .

Physical And Chemical Properties Analysis

Based on similar compounds, we can infer that “this compound” likely has a molecular weight in the range of 200-400 Da . The exact physical and chemical properties would require more specific information.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Heterocyclic Synthesis : The synthesis of heterocycles containing pyridine derivatives is a significant area of interest due to their wide range of biological activities. These compounds are found in various natural and synthetic pharmaceutical agents, demonstrating activities such as COX-2 inhibition, cardiotonic effects, antitumor, and antibacterial properties (Ashok et al., 2006).

Antioxidant Activity : Compounds derived from related chemical scaffolds, such as benzotriazin-3-yl derivatives, have been synthesized and characterized for their antioxidant activities. These studies highlight the potential for developing novel antioxidants based on structural modifications of these cores (Salem et al., 2015).

Antitumor Agents : The activation of benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction has been investigated, demonstrating the mechanism by which these compounds exert their anticancer effects. This research suggests potential pathways for enhancing the antitumor efficacy of related compounds (Anderson et al., 2003).

Chemical Transformations : Microwave-assisted reactions have become increasingly important for rapid chemical transformations. This technique is particularly relevant for the synthesis of compounds containing pyridine derivatives, offering advantages in terms of purity and yield (Ashok et al., 2006).

Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, underscoring the versatility of pyridine-based derivatives in medicinal chemistry (Flefel et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-17(20-14-7-6-11-19-13-14)10-2-1-5-12-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-4,6-9,11,13H,1-2,5,10,12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMTUXCDPPCNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)